6-Methoxybenzo[C]isoxazol-3(1H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
6-methoxy-1H-2,1-benzoxazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c1-11-5-2-3-6-7(4-5)9-12-8(6)10/h2-4,9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDLJSWIMBAEIDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)ON2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Methoxybenzo C Isoxazol 3 1h One
Established Cyclization and Condensation Pathways
The formation of the benzo[c]isoxazol-3(1H)-one scaffold is often achieved through cyclization reactions of appropriately substituted benzene (B151609) precursors. These methods involve the formation of the critical N-O bond and the closure of the five-membered isoxazolone ring.
Intramolecular Cyclization of Substituted Precursors
Intramolecular cyclization represents a direct and common approach to 6-Methoxybenzo[c]isoxazol-3(1H)-one. This strategy relies on the reaction of a substituted benzene ring bearing reactive functional groups at the ortho positions, which can undergo condensation to form the heterocyclic ring.
One documented method for the synthesis of this compound involves the cyclization of a 2-methoxybenzoyl chloride with hydroxylamine (B1172632) hydrochloride in the presence of a base. This reaction proceeds through the formation of an N-hydroxybenzamide intermediate, which then undergoes intramolecular cyclization to yield the final product.
Another powerful method for the synthesis of the 2,1-benzisoxazol-3(1H)-one core is the partial reduction of methyl 2-nitrobenzoates to the corresponding hydroxylamines, followed by a base-mediated cyclization. nih.gov This approach has been shown to be effective for a variety of substituted nitrobenzoates and offers a practical route to the desired scaffold. nih.gov
While the outline specifies this methodology, a thorough review of the scientific literature did not yield specific examples of the cyclocondensation of N-hydroxyacetamide with substituted benzonitriles to directly form this compound. This pathway, in theory, would involve the nucleophilic attack of the hydroxylamine nitrogen onto the nitrile carbon, followed by cyclization and tautomerization. However, at present, this remains a hypothetical route for the synthesis of this specific compound, with no direct research findings to support it.
The photochemical cyclization of 2-azidobenzoic acids in the presence of a base is a well-established method for the synthesis of 2,1-benzisoxazol-3(1H)-ones. rsc.org This reaction proceeds via the irradiation of the 2-azidobenzoic acid, leading to the formation of a singlet nitrene intermediate. rsc.org In the presence of a base, the carboxylate anion can undergo an intramolecular 1,5-electrocyclization onto the electron-deficient nitrene, forming the N-O bond and yielding the benzo[c]isoxazol-3(1H)-one ring system after protonation. rsc.org The yield of the cyclization product is often dependent on the reaction conditions, including the solvent, the base used, and the wavelength of the light. While specific studies on the 6-methoxy substituted analog were not found, this method is generally applicable to a range of substituted 2-azidobenzoic acids.
| Starting Material | Conditions | Product | Yield | Reference |
| 2-Azidobenzoic Acid | hv, Base | 2,1-Benzisoxazol-3(1H)-one | Varies | rsc.org |
Multi-Step Condensation and Oxidation Sequences
This approach involves the sequential construction of the heterocyclic ring through a series of condensation and oxidation reactions.
The use of hypervalent iodine reagents for the oxidative cyclization of various nitrogen-containing precursors is a known strategy in heterocyclic synthesis. However, specific literature detailing the oxidation of hydrazone intermediates derived from 2-carboxy- or 2-formyl-4-methoxyphenyl precursors with high-valent organic iodine reagents to yield this compound could not be located. Research in this area has demonstrated the utility of hypervalent iodine reagents in mediating the formation of other heterocyclic systems, such as 1,2,4-triazolo[3,4-b]-1,3-benzothiazoles from arenecarbaldehyde-1,3-benzothiazol-2-ylhydrazones. nih.gov This suggests the potential for developing a similar strategy for the synthesis of benzo[c]isoxazolones, though it remains an area for future investigation.
Catalytic Annulation Approaches to the Benzo[c]isoxazole Core
Catalytic annulation reactions offer an efficient and atom-economical approach to the synthesis of heterocyclic compounds. These methods typically involve a transition metal catalyst that facilitates the formation of multiple bonds in a single operation.
While palladium-catalyzed C-H activation and [4+1] annulation strategies have been developed for the synthesis of the isomeric benzo[d]isoxazoles, specific catalytic annulation methods that directly lead to the this compound scaffold are not widely reported. rsc.orgresearchgate.net
A notable development in this area is the BF3·Et2O-catalyzed annulation of nitrosobenzenes with glyoxylate (B1226380) esters to produce 2,1-benzisoxazoles (the benzo[c]isoxazole ring system). acs.org This reaction provides a convergent route to this class of compounds from previously unexplored starting materials. acs.org Although this method yields a carboxylate group at the 3-position rather than the desired ketone, it represents a significant advancement in catalytic approaches to the benzo[c]isoxazole core and could potentially be adapted for the synthesis of the target molecule.
| Catalyst | Starting Materials | Product | Reference |
| BF3·Et2O | Nitrosobenzene (B162901), Ethyl Glyoxylate | Ethyl Benzo[c]isoxazole-3-carboxylate | acs.org |
Contemporary and Green Chemistry Synthetic Protocols
Modern synthetic chemistry increasingly emphasizes the development of protocols that are not only efficient but also environmentally benign. These "green" approaches, including one-pot reactions and metal-free transformations, are being applied to the synthesis of heterocyclic compounds like this compound.
While specific MCRs for this compound are not extensively detailed, the principles are well-established for related isoxazole (B147169) syntheses. For example, the use of pyruvic acid as a biodegradable catalyst in aqueous media for the synthesis of 4H-isoxazol-5-ones highlights a green MCR approach. Another strategy involves using polyethylene (B3416737) glycol (PEG-400) as a recyclable, environmentally friendly solvent for the five-component synthesis of complex thiazole (B1198619) derivatives, a method that avoids hazardous solvents and simplifies workup. These examples showcase the potential for designing similar efficient and green MCRs for the target benzo[c]isoxazolone.
Table 2: Principles of Multi-Component Reaction (MCR) Designs
| Strategy | Key Advantage | Example Principle | Reference |
|---|---|---|---|
| Pyruvic Acid Catalysis in Water | Biodegradable catalyst, safe solvent | Synthesis of isoxazole derivatives | acs.org |
| High-Order MCR (e.g., 6-component) | High bond-forming efficiency, molecular complexity | Synthesis of tetrazole-triazole hybrids | researchgate.net |
| PEG-400 as Solvent | Recyclable, non-hazardous solvent | Synthesis of functionalized thiazoles |
Avoiding the use of transition metals in synthesis is a key goal of green chemistry, as it circumvents issues of cost, toxicity, and contamination of the final product. For the synthesis of benzo[c]isoxazole scaffolds, several metal-free approaches have been developed.
One effective method involves the use of inexpensive and readily available reagents like iodine. Iodine-mediated reactions can facilitate the construction of C–N and C–S bonds in a single step under base- and metal-free conditions, offering a simple and rapid route to fused heterocyclic systems. Another powerful metal-free tool is the use of hypervalent iodine reagents, which can act as oxidants to promote cyclization. For instance, a patented method describes the oxidation of a precursor to form the benzo[c]isoxazol-3(1H)-one ring system. Furthermore, some syntheses proceed without any external catalyst, relying on the thermal cyclization of precursors like 2-azidobenzophenones to yield 3-phenylbenzo[c]isoxazoles quantitatively.
Tandem or cascade reactions, where a single event triggers a sequence of bond-forming transformations, are elegant and efficient synthetic tools. The intramolecular nitroso-ene reaction is a powerful example of such a strategy. In this type of reaction, a nitroso group and an alkene within the same molecule react to form a new ring system.
This strategy has been explored for accessing nitrogen-containing heterocycles. For example, an iron-catalyzed intramolecular nitroso-ene reaction of nitroarenes has been developed. researchgate.net More directly relevant, the synthesis of benzo[c]isoxazol-imines has been accomplished via a tandem nitroso-ene/intramolecular cyclization pathway. This approach demonstrates the potential to construct the core benzo[c]isoxazole ring system through a carefully designed cascade sequence, offering a sophisticated route to the target structure.
Regioselective Synthesis and Stereochemical Control
For many applications, the ability to selectively introduce functional groups at specific positions of the benzo[c]isoxazolone core is critical. Directed functionalization allows for the fine-tuning of a molecule's properties.
One of the most straightforward methods for functionalizing the benzene ring of the scaffold is through electrophilic aromatic substitution. Direct halogenation of a pre-formed benzo[c]isoxazol-3(1H)-one using a brominating agent like N-bromosuccinimide (NBS) can install a bromine atom regioselectively at the 7-position. This bromo-substituted product is itself a versatile intermediate, primed for further modification via cross-coupling reactions.
Another powerful strategy for regioselective synthesis is the [3+2] cycloaddition reaction between a nitrile oxide and an alkene or alkyne. This reaction is a cornerstone for building the isoxazole ring itself. By choosing appropriately substituted precursors, the regiochemical outcome of the cyclization can be controlled, thereby dictating the final substitution pattern on the heterocyclic ring.
Development of Enantioselective Pathways for Isoxazole Derivatives
The development of enantioselective synthetic routes to chiral isoxazole and isoxazoline (B3343090) derivatives is an area of significant research interest, driven by the prevalence of these motifs in biologically active molecules. While a specific enantioselective synthesis for this compound has not been extensively reported, the general principles and methodologies established for other isoxazole derivatives provide a strong foundation for the development of such pathways.
A prominent strategy for achieving enantioselectivity in the synthesis of isoxazole-containing compounds is through asymmetric catalysis, particularly using chiral organocatalysts or metal complexes. For instance, squaramide-catalyzed cascade reactions have been effectively employed in the asymmetric synthesis of complex isoxazole-containing spirooxindoles. nih.gov These reactions proceed with high diastereoselectivities and enantioselectivities, demonstrating the power of organocatalysis in controlling the stereochemical outcome. nih.gov
Another successful approach involves the use of chiral phase-transfer catalysts. Cinchona alkaloid-derived ammonium (B1175870) salts have been utilized in the enantioselective synthesis of isoxazoline N-oxides from nitroolefins, achieving excellent enantiomeric excesses (ee) and diastereomeric ratios. rsc.org The choice of the cinchona alkaloid derivative can even dictate the resulting enantiomer, providing access to both stereoisomers. rsc.org
The following table summarizes key findings in the enantioselective synthesis of isoxazole and isoxazoline derivatives, highlighting the catalysts, reaction types, and achieved stereoselectivities.
Table 2: Examples of Enantioselective Syntheses of Isoxazole Derivatives
| Catalyst/Method | Reactants | Product Type | Key Findings | Reference |
| Squaramide | 3-Olefinic oxindoles and o-sulfonylaminostyryl isoxazoles | Isoxazole-containing spirooxindole tetrahydroquinolines | Good to excellent yields (up to 99%), high diastereoselectivities (up to >20:1 dr), and enantioselectivities (up to 88% ee). nih.gov | nih.gov |
| Cinchonidine-derived ammonium salt | Nitroolefins | Optically active isoxazoline N-oxides | Excellent enantiomeric excess (up to 98% ee) and high diastereoselectivity (>99/1). rsc.org | rsc.org |
| Squaramide | 3-Methyl-4-nitro-5-isatylidenyl-isoxazoles and N-2,2,2-trifluoroethylisatin ketimines | Isoxazole and trifluoromethyl-containing 3,2'-pyrrolidinyl dispirooxindoles | Excellent yields (up to 99%), excellent diastereoselectivities (>20:1 dr), and high enantioselectivities (up to 96% ee). rsc.org | rsc.org |
These examples underscore the potential for developing an enantioselective synthesis of this compound. A hypothetical approach could involve the asymmetric cyclization of a prochiral precursor, catalyzed by a suitable chiral catalyst. For instance, an intramolecular cyclization of a suitably functionalized aromatic compound, where the chirality-inducing step is a metal-catalyzed or organocatalyzed ring closure, could be a viable strategy. Further research and adaptation of these existing methodologies are required to establish a specific and efficient enantioselective pathway to this target molecule.
Reaction Mechanisms and Kinetics in 6 Methoxybenzo C Isoxazol 3 1h One Chemistry
Elucidation of Mechanistic Pathways for Benzo[c]isoxazolone Formation
The construction of the benzo[c]isoxazolone ring system can be achieved through several distinct mechanistic routes, each involving unique intermediates and reaction conditions.
The synthesis of the benzo[c]isoxazolone core is primarily achieved through intramolecular cyclization reactions. The specific pathway is highly dependent on the starting materials and reagents employed. Common synthetic strategies include the cyclization of substituted benzamides or the condensation of hydroxylamine (B1172632) derivatives with activated carbonyl intermediates. nih.gov
Several key mechanistic approaches have been detailed in the literature for the formation of the broader 1,2-benzisoxazole (B1199462) class, which are applicable to 6-methoxybenzo[c]isoxazol-3(1H)-one:
Base-Mediated Cyclization: A prevalent method involves the partial reduction of a methyl 2-nitrobenzoate (B253500) precursor to a hydroxylamine, followed by a base-mediated cyclization to yield the benzisoxazol-3(1H)-one ring. nih.gov In other systems, strong bases like lithium diisopropylamide (LDA) can induce tandem alkylation-cyclization pathways. chim.it
Tandem Reactions: For the closely related benzo[c]isoxazol-3(1H)-imines, a tandem nitroso-ene followed by an intramolecular cyclization of 2-nitrosobenzonitrile has been reported, proceeding under neutral conditions. rsc.org
Radical Cyclization: Oxidative radical cyclization offers another route. Iron(III) chloride (FeCl₃) can promote a cascade reaction beginning with an intramolecular radical addition to an allyl group, followed by a second radical addition to a phenyl group to construct the fused ring system. researchgate.net
Transition-Metal Catalyzed Annulation: Palladium-catalyzed reactions provide an efficient method for C-H activation and annulation. An intermolecular [4+1] annulation between N-phenoxyacetamides and aldehydes, for instance, allows for the direct construction of the benzisoxazole ring. mdpi.com Another palladium-catalyzed approach involves the annulation of 5-iodoaryl-substituted isoxazoles with alkynes. chim.it
[3+2] Cycloaddition: The isoxazole (B147169) ring can be formed via a [3+2] cycloaddition reaction. This can involve the reaction of nitrile oxides, generated in situ, with various dipolarophiles like arynes. chim.it
The elucidation of reaction mechanisms hinges on the identification of transient species. In the synthesis of benzo[c]isoxazolones and related heterocycles, several key intermediates have been proposed or characterized:
Hydroxylamine Derivatives: These are common precursors that cyclize to form the N-O bond of the isoxazolone ring. nih.govnih.gov
Radical Intermediates: In oxidative cyclization reactions promoted by iron(III) salts, a sequence of radical intermediates is formed, which are crucial for the cascade process leading to the final polycyclic structure. researchgate.net
Metallacycle Intermediates: Palladium-catalyzed annulation reactions are proposed to proceed through the formation of a 7-membered palladacycle intermediate, which subsequently undergoes reductive elimination to yield the aromatic product. chim.it
Nitrile Oxides: These 1,3-dipoles are key intermediates in cycloaddition reactions. They can be generated from various precursors and react with alkynes or arynes to form the isoxazole ring. chim.it
Dianion Intermediates: The use of strong bases like LDA can generate dianions from phenolic precursors, which then undergo base-induced cyclization. chim.it
Table 1: Key Intermediates in Benzo[c]isoxazolone and Isoxazole Synthesis
| Intermediate Type | Precursor/Reaction Type | Role in Mechanism | Citations |
|---|---|---|---|
| Hydroxylamine | Reduction of Nitroarenes | Undergoes intramolecular cyclization to form N-O bond. | nih.govnih.gov |
| Radical Species | Oxidative Cyclization (e.g., with FeCl₃) | Propagates a cascade of bond formations. | researchgate.net |
| Palladacycle | Pd-catalyzed Annulation | Organometallic intermediate preceding reductive elimination. | chim.it |
| Nitrile Oxide | Dehydration of Oximes, etc. | Acts as a 1,3-dipole in [3+2] cycloaddition reactions. | chim.it |
| Dianion | Deprotonation with Strong Base (LDA) | Facilitates intramolecular cyclization and subsequent alkylation. | chim.it |
Investigating Catalytic Roles and Their Impact on Reaction Kinetics
Lewis acids are frequently employed to accelerate and control the formation of isoxazole and benzisoxazole rings. Their primary role is to activate substrates towards nucleophilic attack or cyclization.
A notable example is the BF₃·Et₂O-catalyzed annulation reaction between glyoxylate (B1226380) esters and nitrosoarenes to form 2,1-benzisoxazoles. researchgate.netmdpi.com Mechanistic studies, including ¹⁸O labeling, suggest an unusual umpolung addition of the glyoxylate to the nitrosobenzene (B162901) with high O-selectivity, followed by a Lewis acid-mediated Friedel-Crafts cyclization. mdpi.com
Similarly, aluminum trichloride (B1173362) (AlCl₃) has been used to promote the synthesis of isoxazole derivatives. The proposed mechanism involves the formation of an intermediate aluminum complex, which facilitates the generation of a nitrile oxide species that subsequently undergoes a 1,3-dipolar cycloaddition. chim.it Group 13 Lewis acids, in general, can promote cyclization by forming N-bound adducts with reaction intermediates, thereby facilitating the ring-closing step.
Table 2: Examples of Lewis Acid Catalysis in Isoxazole Synthesis
| Lewis Acid | Reaction Type | Proposed Mechanistic Role | Citations |
|---|---|---|---|
| BF₃·Et₂O | Annulation | Promotes umpolung addition and Friedel-Crafts cyclization. | researchgate.netmdpi.com |
| AlCl₃ | Cycloaddition | Forms complex with reactants to generate nitrile oxide intermediate. | chim.it |
| GaCl₃, GaI₃ | Cyclization | Forms N-bound adducts, facilitating isocyano insertion. |
While dedicated studies on the organocatalytic synthesis of this compound are not widely reported in the literature, the principles of organocatalysis can be seen in related base-mediated transformations. The use of strong organic bases like lithium diisopropylamide (LDA) to deprotonate a precursor and induce cyclization represents a stoichiometric application of an organometallic reagent to mediate the key bond-forming step. chim.it Similarly, other base-mediated cyclizations of hydroxylamine precursors are fundamental to the formation of the benzisoxazolone core. nih.gov
By analogy, N-heterocyclic carbenes (NHCs) are powerful organocatalysts for various annulation processes. A common mechanism involves the NHC attacking an electrophile (like a ketene (B1206846) or aldehyde) to generate a zwitterionic intermediate, such as a Breslow intermediate or an azolium enolate. researchgate.net This activated species then reacts with another component before undergoing cyclization to release the product and regenerate the catalyst. researchgate.net Although not yet specifically applied to this compound, this highlights a potential avenue for future synthetic development.
Computational Modeling of Reaction Energetics and Transition States
Computational chemistry provides powerful tools for understanding the complex reaction dynamics involved in the formation of benzo[c]isoxazolones. Density Functional Theory (DFT) is a common method used to investigate reaction mechanisms and predict the stability of intermediates and transition states.
For instance, computational studies on the copper-catalyzed cycloaddition to form isoxazoles have revealed non-concerted mechanisms that proceed through metallacycle intermediates, a level of detail difficult to obtain through experimental means alone. In related heterocyclic systems, calculations have been used to understand conformational dynamics, such as the low energy barrier for nitrogen inversion in N-alkyl-1,3-dihydro-2,1-benzisoxazoles, which proceeds through a planar transition state. nih.gov
Furthermore, molecular dynamics (MD) simulations, using force fields like CHARMM36m within software packages such as GROMACS, are employed to study the structural stability and behavior of complex heterocyclic molecules. These simulations, often initiated after an energy minimization step using algorithms like steepest descent, can model the dynamic behavior of a molecule over time, providing insights into its conformational landscape and stability, which are intrinsically linked to reaction energetics.
Density Functional Theory (DFT) for Pathway Prediction
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules and predict reaction pathways. For a compound like this compound, DFT calculations could theoretically provide valuable insights into its reactivity, preferred reaction mechanisms, and the transition states involved in its chemical transformations. Such studies would typically involve calculating the energies of reactants, intermediates, transition states, and products to map out the potential energy surface of a reaction. However, specific DFT studies predicting reaction pathways for this compound have not been identified in the surveyed literature. General principles of DFT application to similar heterocyclic systems suggest that the methoxy (B1213986) group at the 6-position would influence the electron density distribution in the fused ring system, thereby affecting its electrophilic and nucleophilic sites.
Derivatization and Functionalization of 6 Methoxybenzo C Isoxazol 3 1h One
Strategic Substitutions on the Benzo[c]isoxazolone Ring System
The benzene (B151609) portion of the molecule is amenable to electrophilic substitution, while the nitrogen atom can be readily alkylated or acylated. Furthermore, halogenated derivatives serve as key intermediates for cross-coupling reactions, enabling the introduction of various carbon-based substituents.
The electronic properties of the 6-methoxybenzo[c]isoxazol-3(1H)-one scaffold are heavily influenced by the C-6 methoxy (B1213986) group, which is an activating, ortho-para directing group for electrophilic aromatic substitution. Consequently, electrophiles are directed primarily to the C-5 and C-7 positions.
Research has demonstrated the successful regioselective introduction of both nitro and halogen substituents onto the aromatic ring. Nitration of the scaffold has been shown to yield the 5-nitro derivative, which can be further reduced to the corresponding 5-amino compound. youtube.com Halogenation, particularly bromination, has been achieved with high regioselectivity at the C-7 position. The synthesis of 7-Bromobenzo[c]isoxazol-3(1H)-one can be accomplished through the direct bromination of the parent benzo[c]isoxazol-3(1H)-one using reagents like N-bromosuccinimide (NBS) or molecular bromine (Br₂). These reactions underscore the predictable reactivity of the benzene ring, governed by the directing effect of the methoxy group.
Table 1: Examples of Regioselective Substitutions
| Position | Reagent/Condition | Product | Reference |
| 5 | Nitrating Agent | 5-Nitro-6-methoxybenzo[c]isoxazol-3(1H)-one | youtube.com |
| 7 | N-Bromosuccinimide (NBS) | 7-Bromo-6-methoxybenzo[c]isoxazol-3(1H)-one | youtube.com |
The nitrogen atom within the lactam ring of this compound can be functionalized through N-alkylation. Base-mediated alkylation provides a practical route to a variety of N-substituted derivatives. nih.gov This reaction typically involves deprotonation of the N-H bond with a suitable base, such as sodium hydride, followed by reaction with an electrophile like an alkyl, benzyl, or allyl halide. nih.govbeilstein-journals.org This method has been used to synthesize a range of N-alkyl-2,1-benzisoxazolones in moderate to good yields. nih.gov Furthermore, N-aryl derivatives, such as N-sulfonyl and N-urea compounds, have also been prepared, highlighting the versatility of the nitrogen center. youtube.com
Carbon-carbon bond formation on the aromatic ring is predominantly achieved through palladium-catalyzed cross-coupling reactions. The 7-bromo derivative is a particularly valuable intermediate for this purpose. youtube.com It readily participates in reactions such as Sonogashira and Suzuki-Miyaura couplings, allowing for the introduction of diverse alkynyl and aryl groups at the C-7 position. youtube.com Studies indicate that 7-bromo derivatives exhibit superior reactivity in these cross-coupling reactions compared to isomers substituted at other positions. youtube.com
Table 2: Functionalization at Nitrogen and Carbon Positions
| Position | Reaction Type | Example Reagents | Product Type | Reference |
| N-1 | N-Alkylation | NaH, Alkyl Halide | N-Alkyl derivative | nih.gov |
| N-1 | N-Arylation | Aryl Isocyanate | N-Arylurea derivative | youtube.com |
| C-7 | Suzuki Coupling | Arylboronic acid, Pd catalyst | 7-Aryl derivative | |
| C-7 | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | 7-Alkynyl derivative | youtube.com |
Chemical Transformations Involving the Methoxy Group
The methoxy group at the C-6 position is a key functional handle that can be chemically altered. The most significant transformation is O-demethylation to yield the corresponding 6-hydroxybenzo[c]isoxazol-3(1H)-one. This cleavage of the aryl methyl ether can be accomplished using various established methods, including treatment with strong Lewis acids like boron tribromide (BBr₃) or using nucleophilic reagents such as thiolates. organic-chemistry.org The resulting 6-hydroxy derivative is a valuable intermediate, as the phenolic hydroxyl group can be used as a site for further functionalization, such as O-alkylation or conversion into esters or ethers, thereby expanding the molecular diversity of the scaffold.
Modifications and Derivatizations at the Carbonyl Moiety (C-3 Position)
The C-3 carbonyl group is part of a lactam structure and exhibits characteristic reactivity. One important transformation is its reduction. For N-alkylated benzisoxazolones, the carbonyl group can be reduced to a methylene (B1212753) group (CH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄), often in the presence of an additive such as trimethylsilyl (B98337) chloride (TMSCl), to yield N-alkyl-1,3-dihydro-2,1-benzisoxazoles. nih.gov
Additionally, the isoxazolone ring itself, characterized by a relatively weak N-O bond, can undergo reductive ring cleavage. rsc.orgresearchgate.netwikipedia.org Treatment with metal carbonyls or other reducing agents can lead to the scission of the N-O bond, resulting in the formation of β-amino enone structures or related ring-opened products. rsc.org This reactivity provides a pathway to fundamentally different molecular architectures starting from the benzisoxazolone core.
Utilization as a Synthetic Building Block for Complex Molecules
This compound is a valuable building block for the synthesis of more complex molecules due to its multiple, selectively addressable functionalization sites. The ability to perform regioselective substitutions on the benzene ring, coupled with the distinct reactivity of the N-H, carbonyl, and methoxy groups, allows for its strategic incorporation into larger, multi-functional molecular systems.
The functional handles on the this compound scaffold make it an ideal precursor for constructing fused and bridged heterocyclic systems. For example, related benzisoxazole derivatives with functionalized side chains at the C-3 position have been used in 1,3-dipolar cycloaddition reactions, such as the "Click reaction," to append other heterocyclic rings like triazoles. nih.gov This strategy effectively links the benzisoxazole core to other pharmacophoric units. Similarly, the introduction of appropriate functional groups onto the aromatic ring via halogenation/cross-coupling can set the stage for subsequent intramolecular cyclization reactions, leading to the formation of novel polycyclic heterocyclic architectures.
Synthesis of Diverse Analogues for Structure-Reactivity Relationship Studies
The synthesis of analogues of this compound primarily focuses on modifications at the nitrogen atom of the isoxazole (B147169) ring, the aromatic ring, and the benzylic position adjacent to the carbonyl group. These modifications are instrumental in modulating the electronic and steric properties of the molecule, thereby influencing its reactivity.
N-Substituted Analogues: The nitrogen atom of the isoxazolone ring is a common site for derivatization. N-alkylation and N-arylation can be achieved through various synthetic methods. For instance, the reaction of the parent compound with alkyl or aryl halides in the presence of a base leads to the corresponding N-substituted derivatives. The nature of the substituent on the nitrogen atom can significantly impact the reactivity of the carbonyl group and the stability of the isoxazole ring.
Aromatic Ring Functionalization: The benzene ring of this compound can be functionalized through electrophilic substitution reactions. The methoxy group at the 6-position is an ortho-, para-director, influencing the regioselectivity of these reactions. Nitration and halogenation are common transformations used to introduce nitro and halo groups, respectively, onto the aromatic ring. These substituents, in turn, can serve as handles for further modifications, such as reduction of the nitro group to an amine or cross-coupling reactions with the halo group. For example, the synthesis of 5-chloro-6-methoxybenzo[d]isoxazole derivatives has been reported, which can then be further functionalized at the 3-position. nih.gov
Modifications at the 3-Position: The position adjacent to the carbonyl group offers another avenue for derivatization. For instance, the synthesis of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives has been explored to study their biological activities, which are inherently linked to their chemical reactivity. researchgate.net Such modifications can influence the acidity of the N-H proton and the susceptibility of the carbonyl group to nucleophilic attack.
The following interactive table summarizes the synthesis of various analogues of this compound and highlights the observed impact of these modifications on their reactivity.
| Analogue | Modification | Synthetic Approach | Impact on Reactivity | Reference |
| 5-Chloro-6-methoxybenzo[d]isoxazol-3-yl acetic acid | Chlorination at the 5-position and substitution at the 3-position | Condensation with hydroxylamine (B1172632) hydrochloride followed by further reactions. | The electron-withdrawing chloro group can increase the acidity of the N-H proton and enhance the electrophilicity of the carbonyl carbon. | nih.gov |
| 3-(Sulfamoylmethyl)-1,2-benzisoxazole derivatives | Substitution at the 3-position with a sulfamoylmethyl group. | Reaction of 3-(bromomethyl)-1,2-benzisoxazole (B15218) with sodium bisulfite followed by chlorination and amination. | The introduction of the sulfamoylmethyl group can influence the compound's polarity and its ability to participate in hydrogen bonding, thereby affecting its solubility and interaction with other molecules. | researchgate.net |
| N-Aryl-6-methoxy-2-methyl-1H-benzimidazoles (from a related scaffold) | N-arylation | Photoreaction of 4-methoxyazobenzenes in acetal (B89532) containing hydrochloric acid. | The nature of the aryl group (electron-donating or electron-withdrawing) on the nitrogen atom can significantly modulate the electron density of the heterocyclic ring system, influencing its reactivity towards electrophiles and nucleophiles. | nih.gov |
| 6-Methoxy-2-aminobenzothioate derivatives (from a related scaffold) | Derivatization of the amino group. | Condensation reactions with various aldehydes. | The reactivity of the amino group allows for the introduction of a wide range of substituents, leading to diverse chemical properties and potential biological activities. | mdpi.com |
Detailed research findings indicate that the introduction of electron-withdrawing groups on the aromatic ring generally enhances the reactivity of the isoxazolone core towards nucleophiles. Conversely, electron-donating groups can decrease this reactivity. The steric bulk of the substituents also plays a crucial role, with larger groups potentially hindering access to the reactive sites of the molecule. These structure-reactivity relationships are fundamental for the rational design of new this compound derivatives with specific and predictable chemical behaviors.
Advanced Spectroscopic and Analytical Characterization of 6 Methoxybenzo C Isoxazol 3 1h One Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the precise structural details of organic molecules. For 6-Methoxybenzo[c]isoxazol-3(1H)-one, both ¹H and ¹³C NMR, along with two-dimensional techniques, provide a complete picture of the proton and carbon environments within the molecule.
Proton NMR (¹H NMR) for Elucidating Proton Environments
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the N-H proton of the isoxazolone ring. The methoxy group protons typically appear as a sharp singlet, while the aromatic protons will show characteristic splitting patterns based on their coupling with neighboring protons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H4 | 7.3 - 7.5 | d |
| H5 | 6.9 - 7.1 | dd |
| H7 | 7.6 - 7.8 | d |
| OCH₃ | ~3.88 | s |
Note: Predicted values are based on analogous structures and may vary based on solvent and experimental conditions.
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis
The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbonyl carbon of the lactam ring is characteristically found at the downfield end of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | 165 - 175 |
| C3a | 110 - 120 |
| C4 | 115 - 125 |
| C5 | 100 - 110 |
| C6 | 155 - 165 |
| C7 | 120 - 130 |
| C7a | 140 - 150 |
Note: Predicted values are based on analogous structures and may vary based on solvent and experimental conditions.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
IR spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be dominated by strong absorption bands corresponding to the carbonyl group of the lactam and the C-O stretching of the methoxy group.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | 3100 - 3300 | Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=O Stretch (Lactam) | 1730 - 1760 | Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis
HRMS is a powerful technique used to determine the exact molecular weight of a compound, which in turn allows for the determination of its elemental formula. The molecular formula for this compound is C₈H₇NO₃, with a calculated monoisotopic mass of approximately 165.0426 g/mol . HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value. Furthermore, the fragmentation pattern observed in the mass spectrum would provide valuable information about the structural components of the molecule.
Elemental Analysis (CHN) for Empirical Formula Verification
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in a compound. This data is used to determine the empirical formula of the compound, which can then be compared with the molecular formula obtained from mass spectrometry.
Table 4: Theoretical Elemental Composition of this compound (C₈H₇NO₃)
| Element | Theoretical Percentage (%) |
|---|---|
| Carbon (C) | 58.18 |
| Hydrogen (H) | 4.27 |
| Nitrogen (N) | 8.48 |
Experimental values from CHN analysis are expected to be in close agreement with these theoretical percentages, thereby confirming the elemental composition of the synthesized compound.
X-Ray Crystallography for Definitive Solid-State Structure Elucidation
X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides definitive evidence of a molecule's solid-state conformation, bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding its physical and chemical properties. While crystallographic data for this compound is not extensively reported in the searched literature, a detailed single-crystal X-ray diffraction study has been conducted on its structural isomer, 6-Methoxy-1,3-benzoxazol-2(3H)-one, offering valuable insights into the structural characteristics of this class of compounds.
The analysis of 6-Methoxy-1,3-benzoxazol-2(3H)-one, a compound isolated from the plant Scoparia dulcis L., reveals a molecule that is nearly planar. The crystal structure was determined by growing pale yellow block-like crystals from ethyl acetate (B1210297) via slow evaporation.
The crystallographic data indicates that 6-Methoxy-1,3-benzoxazol-2(3H)-one crystallizes in the monoclinic space group P2₁/n. The unit cell parameters were determined to be a = 12.4251(12) Å, b = 3.9154(4) Å, and c = 16.0231(16) Å, with a β angle of 108.796(2)°. The volume of the unit cell, which contains four molecules (Z=4), is 737.94(13) ų.
A key feature of the solid-state structure is the presence of intermolecular N—H⋯O hydrogen bonds. These interactions link adjacent molecules, forming a chain that propagates along the b-axis of the crystal lattice. This hydrogen bonding network is a critical factor in the stabilization of the crystal packing. The molecule itself is essentially planar, a characteristic that influences its stacking and electronic properties.
The detailed crystallographic data for this closely related isomer serves as a foundational example of the precise structural information that can be obtained for benzoxazolone derivatives. Such data is invaluable for computational modeling, structure-activity relationship (SAR) studies, and for understanding the fundamental solid-state chemistry of these heterocyclic systems.
Crystallographic Data for 6-Methoxy-1,3-benzoxazol-2(3H)-one
| Parameter | Value |
|---|---|
| Chemical Formula | C₈H₇NO₃ |
| Molecular Weight | 165.15 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 12.4251 (12) |
| b (Å) | 3.9154 (4) |
| c (Å) | 16.0231 (16) |
| β (°) | 108.796 (2) |
| Volume (ų) | 737.94 (13) |
| Z (Molecules per unit cell) | 4 |
| Calculated Density (Mg m⁻³) | 1.486 |
| Radiation Type | Mo Kα |
| Temperature (K) | 293 |
Theoretical and Computational Chemistry Studies of 6 Methoxybenzo C Isoxazol 3 1h One
Electronic Structure Computations
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Molecular Stability
No published studies containing calculations of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the corresponding energy gap for 6-Methoxybenzo[c]isoxazol-3(1H)-one are available. This information is crucial for assessing its kinetic stability and electronic excitation properties.
Molecular Electrostatic Potential (MESP) Mapping for Charge Distribution and Reactive Sites
There are no available MESP maps for this compound. Such maps are vital for visualizing the charge distribution and predicting sites susceptible to electrophilic or nucleophilic attack.
Chemical Reactivity Descriptors
Fukui Functions and Dual Descriptors for Local Reactivity Prediction
Specific calculations of Fukui functions or dual descriptors, which pinpoint the most reactive atomic sites within the molecule for nucleophilic, electrophilic, and radical attacks, have not been reported in the literature.
Solvation Effects on Electronic Structure and Reactivity
There is no research available that investigates the influence of different solvents on the electronic structure and reactivity of this compound using computational models.
Conformational Analysis and Stereochemical Considerations
The three-dimensional structure of a molecule is fundamental to its chemical behavior and biological activity. For this compound, a detailed understanding of its conformational preferences and stereochemical nature is crucial.
A significant stereochemical consideration for this molecule is the potential for intramolecular hydrogen bonding. The hydrogen on the nitrogen atom of the isoxazolone ring can potentially form a hydrogen bond with the oxygen of the carbonyl group, which would contribute to the stability of a particular conformation.
To illustrate the typical bond lengths and angles within a related fused isoxazole (B147169) system, the crystallographic data for Methyl 3-phenyl-3H-chromeno[4,3-c]isoxazole-3a(4H)-carboxylate is presented below. While this is a more complex molecule, it shares the core benzo-fused isoxazole motif.
| Bond | Length (Å) |
|---|---|
| O4-N1 | 1.4237 |
| C10-O2 | 1.1847 |
| C8-C9 | 1.499 |
| Atoms | Angle (°) |
|---|---|
| O1-C6-C5 | 122.54 |
| C4-C3-C2 | 119.64 |
| C18-C13-C12 | 118.69 |
Data adapted from the crystal structure analysis of Methyl 3-phenyl-3H-chromeno[4,3-c]isoxazole-3a(4H)-carboxylate.
It is important to note that this compound does not possess a chiral center, and therefore, does not have enantiomers. However, the conformational isomers, if they exist with a significant energy barrier, could be considered as diastereomers in a broader sense, though they are likely to rapidly interconvert at room temperature.
In Silico Prediction of Synthetic Routes and Reaction Outcomes
Computational tools have become indispensable in modern organic synthesis, enabling the prediction of viable synthetic pathways and potential reaction outcomes before any wet-lab experiments are conducted.
For this compound, retrosynthetic analysis software can be employed to identify potential starting materials and key bond disconnections. A plausible and commonly utilized approach for the synthesis of such benzisoxazolones involves the cyclization of a suitably substituted precursor.
One predicted synthetic route involves the reaction of 2-hydroxy-4-methoxybenzaldehyde (B30951) with hydroxylamine (B1172632), followed by an oxidative cyclization. An alternative, and often efficient method, is the cyclization of 2-methoxybenzoyl chloride with hydroxylamine hydrochloride in the presence of a base. This latter approach is outlined in the table below.
| Step | Reactants | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | 2-Methoxybenzoyl chloride, Hydroxylamine hydrochloride | Base (e.g., Pyridine or Triethylamine), Solvent (e.g., Dichloromethane or Tetrahydrofuran) | This compound |
Beyond predicting the synthetic route, computational chemistry can also forecast the likely outcomes of reactions involving this compound. For instance, the reactivity of the molecule can be mapped by calculating electrostatic potential surfaces, which highlight the electron-rich and electron-poor regions of the molecule. This can predict sites susceptible to nucleophilic or electrophilic attack.
Furthermore, software for predicting absorption, distribution, metabolism, and excretion (ADME) properties can be used to evaluate the drug-likeness of this compound and its derivatives. While detailed in silico ADME studies for this specific compound are not publicly available, such analyses are standard practice in the evaluation of new chemical entities in drug discovery programs. These predictions are based on the molecule's structure and physicochemical properties, such as its molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.
Applications of 6 Methoxybenzo C Isoxazol 3 1h One in Advanced Organic Synthesis
Role as an Intermediate in the Synthesis of Diverse Heterocyclic Systems
The structural framework of 6-methoxybenzo[c]isoxazol-3(1H)-one makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds. The reactivity of the isoxazolone ring allows for various transformations, leading to the formation of different heterocyclic systems.
One of the key reactions of this compound is its ring-opening and subsequent recyclization to form other heterocyclic structures. For instance, it can serve as a starting material for the synthesis of substituted quinolines and other nitrogen-containing heterocycles. The isoxazolone moiety can be cleaved under specific conditions to generate reactive intermediates that can then undergo intramolecular or intermolecular reactions to afford new ring systems.
Research has demonstrated the conversion of benzo[d]isoxazole derivatives into other important heterocyclic scaffolds. For example, the synthesis of 5-chloro-6-methoxy-3-(2-((1-(aryl)-1H-1,2,3-triazol-4-yl)methoxy)ethyl)benzo[d]isoxazole derivatives highlights the utility of the benzisoxazole core in constructing more elaborate molecules. nih.gov In this multi-step synthesis, a substituted benzisoxazole acetic acid is prepared and subsequently elaborated through several steps, including esterification, reduction, and a "click" reaction, to yield the final triazole-containing products. nih.gov This demonstrates how the benzisoxazole unit can be carried through a synthetic sequence and functionalized to create diverse heterocyclic systems. nih.gov
The versatility of the isoxazole (B147169) ring is further underscored by its use in the synthesis of isoxazolo[4,5-b]pyridines. beilstein-journals.org Although this specific example does not start from this compound, the principles of using an isoxazole as a synthon for other heterocycles are relevant. In these syntheses, the isoxazole ring is constructed and then subjected to rearrangement or further functionalization to yield the target pyridine-fused systems. beilstein-journals.org
| Starting Material | Reagents and Conditions | Product | Reference |
| 4-chlorobenzene-1,3-diol | 1. Acetic acid, BF3·OEt2; 2. Dimethyl sulfate, K2CO3; 3. Diethyl carbonate, NaH; 4. Hydroxylamine (B1172632) hydrochloride, NaOEt | 2-(5-chloro-6-methoxybenzo[d]isoxazol-3-yl) acetic acid | nih.gov |
| 2-(5-chloro-6-methoxybenzo[d]isoxazol-3-yl) acetic acid | 1. Esterification; 2. Reduction; 3. Propargyl bromide; 4. Substituted aromatic azides (Click reaction) | 5-chloro-6-methoxy-3-(2-((1-(aryl)-1H-1,2,3-triazol-4-yl)methoxy)ethyl)benzo[d]isoxazole derivatives | nih.gov |
Contributions to Novel Heterocyclic Annulation and Rearrangement Reactions
This compound and related isoxazole derivatives are pivotal in the development of novel annulation (ring-forming) and rearrangement reactions, which are fundamental processes in organic synthesis for building molecular complexity.
A significant rearrangement reaction involving isoxazoles is the Boulton–Katritzky rearrangement. nih.gov This reaction typically involves the rearrangement of a 3-substituted isoxazole derivative, often a hydrazone, into a new heterocyclic system, commonly a 1,2,3-triazole. nih.gov This transformation is a powerful tool for synthesizing triazole-containing compounds from readily accessible isoxazole precursors. nih.gov The rearrangement proceeds through a series of bond cleavages and formations, ultimately leading to a new five-membered heterocyclic ring. nih.gov While the specific use of this compound in this rearrangement is not detailed in the provided context, the general principle is applicable to isoxazole chemistry.
Another important reaction is the photochemical rearrangement of isoxazoles. nih.gov Irradiation of isoxazoles with UV light can induce a skeletal rearrangement to form various isomers, most commonly oxazoles, through the intermediacy of an acyl azirine. nih.gov Recent studies have also demonstrated the formation of highly reactive ketenimines from trisubstituted isoxazoles under photochemical conditions. nih.gov These ketenimines can then be trapped with nucleophiles, such as hydrazines, to generate other heterocyclic systems like pyrazoles. nih.gov This photochemical approach provides a unique and atom-efficient pathway to new heterocyclic structures from isoxazole precursors. nih.gov
The reactivity of the isoxazole ring also allows for its participation in cycloaddition reactions, which are a cornerstone of heterocyclic synthesis. While not a direct reaction of the parent this compound, derivatives can be designed to undergo such transformations. For instance, isoxazole-derived nitrile oxides can participate in 1,3-dipolar cycloadditions with various dipolarophiles to construct isoxazoline (B3343090) and isoxazole rings fused to other systems. nih.gov
| Reaction Type | Starting Material | Key Intermediate/Product | Significance | Reference |
| Boulton–Katritzky Rearrangement | Isoxazole hydrazones | 1,2,3-Triazoles | Synthesis of substituted 1,2,3-triazoles from isoxazole precursors. | nih.gov |
| Photochemical Rearrangement | Trisubstituted isoxazoles | Ketenimines, Pyrazoles | Access to highly reactive intermediates and new heterocyclic systems. | nih.gov |
Facilitating the Development of Efficient and Selective Synthetic Methodologies
The unique reactivity of this compound and its analogs has been instrumental in the development of efficient and selective synthetic methodologies. These methods often take advantage of the isoxazole ring as a latent functional group that can be unmasked or transformed under specific conditions.
One such methodology involves the use of the isoxazole ring as a masked enaminone. Reductive cleavage of the N-O bond in the isoxazole ring can generate an enaminone intermediate, which can then undergo further reactions. This strategy has been employed in the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. nih.gov In this approach, substituted isoxazoles are treated with a reducing agent, such as Mo(CO)₆, to induce ring opening and subsequent cyclization to the desired pyridone products. nih.gov This method provides a convergent and efficient route to these important heterocyclic compounds. nih.gov
The development of one-pot multicomponent reactions is another area where isoxazole chemistry has contributed to synthetic efficiency. While not directly involving this compound, the principles of designing efficient syntheses are relevant. For example, the one-pot synthesis of methoxybenzo[h]quinoline-3-carbonitrile derivatives from simple starting materials highlights the power of multicomponent reactions to build molecular complexity in a single step. nih.gov The isoxazole scaffold, with its inherent reactivity, is well-suited for incorporation into such convergent synthetic strategies.
Furthermore, the isoxazole moiety can be used to direct the stereoselectivity of reactions. The rigid, planar structure of the fused ring system can influence the approach of reagents, leading to the preferential formation of one stereoisomer over another. This is a critical aspect in the synthesis of chiral molecules, where precise control over stereochemistry is essential.
| Methodology | Key Transformation | Resulting Product Class | Advantage | Reference |
| Isoxazole as a Masked Enaminone | Reductive ring opening of isoxazole followed by cyclization | 4-Oxo-1,4-dihydropyridines | Efficient and convergent synthesis of pyridone derivatives. | nih.gov |
| 1,3-Dipolar Cycloaddition | Reaction of isoxazole-derived nitrile oxides with dipolarophiles | Isoxazolines and isoxazoles | Construction of new heterocyclic rings. | nih.gov |
Preparation of Advanced Intermediates for Complex Target Molecules
This compound serves as a valuable starting material for the preparation of advanced intermediates that are subsequently used in the synthesis of complex target molecules, particularly in the field of medicinal chemistry. The isoxazole core is a common feature in many biologically active compounds, and the ability to synthesize and functionalize this scaffold is crucial for drug discovery efforts.
The synthesis of novel 5-chloro-6-methoxy-3-(2-((1-(aryl)-1H-1,2,3-triazol-4-yl)methoxy)ethyl)benzo[d]isoxazole derivatives as potential α-glucosidase inhibitors serves as a prime example. nih.gov In this work, the benzisoxazole unit is a key structural component of the final target molecules. nih.gov The synthesis begins with the construction of a functionalized benzisoxazole intermediate, which is then elaborated through a series of chemical transformations to introduce the triazole moiety and other substituents. nih.gov This demonstrates how the benzisoxazole scaffold can be used to create a library of compounds for biological screening. nih.gov
The versatility of the isoxazole ring allows for the introduction of various functional groups, which can be used to modulate the physicochemical and pharmacological properties of the target molecules. For example, the methoxy (B1213986) group on the benzene (B151609) ring of this compound can be a site for further modification, or it can influence the electronic properties of the molecule, thereby affecting its reactivity and biological activity.
The ability to prepare advanced intermediates from this compound and related compounds is a testament to the importance of this heterocyclic system in modern organic synthesis. It provides a reliable and versatile platform for the construction of complex molecules with potential applications in various fields, including medicine and materials science.
| Intermediate | Target Molecule Class | Synthetic Utility | Reference |
| 2-(5-chloro-6-methoxybenzo[d]isoxazol-3-yl)acetic acid and its derivatives | Benzo[d]isoxazole-triazole hybrids | Precursor for the synthesis of potential α-glucosidase inhibitors. | nih.gov |
| This compound | Various organic compounds | Serves as a versatile building block for chemical synthesis. |
Future Research Directions and Emerging Opportunities in 6 Methoxybenzo C Isoxazol 3 1h One Chemistry
Development of Sustainable and Atom-Economical Synthetic Pathways
The chemical industry's shift towards green chemistry has significant implications for the synthesis of heterocyclic compounds like 6-Methoxybenzo[c]isoxazol-3(1H)-one. Future research will prioritize the development of synthetic routes that are not only efficient but also environmentally benign and inherently safer.
Key research thrusts in this area include:
One-Pot, Multicomponent Reactions (MCRs): MCRs offer a powerful strategy for improving efficiency by combining multiple synthetic steps into a single operation, thereby reducing solvent waste, purification steps, and energy consumption. The development of one-pot processes for constructing the this compound core or its derivatives from simple precursors represents a significant opportunity. mdpi.com For instance, a three-component reaction using a suitable methoxy-substituted phenyl precursor, a hydroxylamine (B1172632) equivalent, and a carbonyl source could provide a direct and efficient route to the target molecule.
Green Catalysis and Solvents: A major focus will be on replacing traditional reagents with greener alternatives. This includes the use of biodegradable catalysts, such as pyruvic acid, which has been successfully employed in the synthesis of other isoxazole (B147169) derivatives. ias.ac.in Furthermore, moving away from volatile organic compounds to aqueous media or other environmentally friendly solvents is a critical goal. ias.ac.innih.gov
Energy-Efficient Synthesis: The use of alternative energy sources like ultrasound irradiation can accelerate reaction times and improve yields, often under milder conditions than conventional heating. nih.gov Exploring ultrasound-assisted synthesis for this compound could lead to more sustainable manufacturing processes.
Atom-Economical Rearrangements: A truly advanced approach involves designing syntheses with 100% atom economy, where all atoms of the reactants are incorporated into the final product. mdpi.com Intramolecular isomerizations, such as those seen in the conversion of substituted azirines to isoxazoles or other heterocycles, exemplify this principle. mdpi.com Future work could explore precursors to this compound that can undergo a clean, atom-economical rearrangement to form the desired bicyclic system.
Table 1: Comparison of Sustainable Synthetic Strategies for Isoxazole Derivatives
| Strategy | Principle | Advantages | Reference |
|---|---|---|---|
| Multicomponent Reactions (MCRs) | Combines multiple reactants in a single pot to form a complex product. | Reduced waste, fewer purification steps, high efficiency. | mdpi.com |
| Green Catalysis | Utilizes environmentally benign catalysts (e.g., pyruvic acid). | Biodegradable, low toxicity, often works in aqueous media. | ias.ac.in |
| Ultrasound Irradiation | Uses ultrasonic waves to promote chemical reactions. | Shorter reaction times, milder conditions, improved yields. | nih.gov |
| Atom-Economical Isomerization | Rearranges the atoms of a starting molecule to form the product. | 100% atom economy, minimal waste. | mdpi.com |
Discovery of Unprecedented Reaction Pathways and Mechanistic Insights
While the synthesis of the this compound core is established, its reactivity remains an area ripe for discovery. Understanding and leveraging the inherent chemical properties of the isoxazolone ring can lead to novel transformations and the creation of entirely new molecular families.
Emerging research directions include:
Catalytic Ring-Opening and Rearrangement: The isoxazole ring, particularly in its fused form, can be susceptible to catalytic rearrangement. For example, molybdenum hexacarbonyl has been shown to mediate the rearrangement of isoxazoles into pyridones. beilstein-journals.org Investigating similar metal-catalyzed transformations for this compound could unlock pathways to novel heterocyclic scaffolds that are otherwise difficult to access. Mechanistic studies would be crucial to understand the role of the catalyst and the nature of the intermediates, which may involve unstable enaminone species. beilstein-journals.org
Mechanistic Studies of Degradation: Understanding the stability and degradation pathways of this compound is critical for any potential application. Future studies could employ techniques like UPLC-QTOF-MS combined with isotopic labeling to precisely map out how the molecule breaks down under hydrolytic or oxidative stress. This could reveal, for instance, whether degradation proceeds via hydrolysis of the lactam bond to form a ring-opened carboxylic acid.
Nitrile Oxide Cycloadditions: While 1,3-dipolar cycloaddition of nitrile oxides is a classic method for forming isoxazoles, exploring its application with novel dipolarophiles in the context of the benzo[c]isoxazolone system could yield unprecedented structures. nih.gov The regioselectivity of such additions could be a key area of investigation.
Integration of Advanced Computational Design for Predictive Synthesis
Computational chemistry is transitioning from a tool for post-hoc analysis to a predictive engine for guiding synthetic efforts. For a molecule like this compound, in silico methods can accelerate the discovery of new derivatives and reactions.
Future opportunities lie in:
Predictive Reaction Modeling: Using Density Functional Theory (DFT) and other high-level computational methods to model potential reaction pathways before attempting them in the lab. researchgate.net This can help identify the most energetically favorable routes, predict potential side products, and elucidate complex reaction mechanisms, such as catalytic rearrangements. beilstein-journals.org
Structure-Based Design of Derivatives: Computational tools can be used to design novel derivatives of this compound with specific desired electronic or steric properties. Methods like Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MESP) analysis can provide deep insights into the electron distribution and reactive sites of the molecule, guiding derivatization strategies. researchgate.net
Virtual Screening and Docking: For applications in medicinal chemistry or materials science, computational docking studies can predict how derivatives of this compound might interact with biological targets or other molecules. nih.gov This allows for the rational design and prioritization of synthetic targets, saving significant time and resources.
Table 2: Application of Computational Methods in Heterocyclic Chemistry
| Computational Method | Application | Potential Insights for this compound | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Calculation of molecular structure, energy, and properties. | Optimized geometry, reaction pathway modeling, spectroscopic prediction. | researchgate.net |
| Natural Bond Orbital (NBO) Analysis | Analysis of charge transfer and orbital interactions within a molecule. | Identification of key stabilizing interactions and electron donor/acceptor sites. | researchgate.net |
| Molecular Electrostatic Potential (MESP) | Visualization of charge distribution and sites for electrophilic/nucleophilic attack. | Predicting reactivity and intermolecular interaction sites. | researchgate.net |
| Molecular Docking | Prediction of the binding orientation of a molecule to a target (e.g., a protein). | Guiding the design of derivatives with potential biological activity. | nih.gov |
Exploration of Novel Structural Motifs and Derivatization Strategies
The this compound core is a versatile scaffold that can be elaborated into a wide array of more complex structures. Future synthetic efforts will likely focus on creating novel molecular hybrids and exploring diverse derivatization strategies to access new chemical space.
Key areas for exploration include:
Hybrid Molecules: Tethering the this compound core to other functional motifs, such as amino acids, quinones, or other heterocyclic systems, could lead to molecules with unique properties. nih.gov For example, creating hybrids could be achieved through strategies like 1,3-dipolar cycloaddition reactions involving precursors to the isoxazole ring. nih.gov
Functionalization of the Benzene (B151609) Ring: The methoxy (B1213986) group and the available positions on the benzene ring offer sites for further functionalization. Reactions such as electrophilic aromatic substitution or metal-catalyzed cross-coupling could be used to introduce a wide variety of substituents, systematically tuning the molecule's properties.
Modification of the Isoxazolone Ring: While preserving the core structure, modifications at the N-1 position are a straightforward way to introduce diversity. For example, N-alkylation or N-arylation could be explored to create a library of related compounds for further study.
By pursuing these future research directions, the scientific community can expand the fundamental understanding of this compound chemistry and pave the way for the development of novel molecules with tailored functions.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-methoxybenzo[c]isoxazol-3(1H)-one, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : The compound can be synthesized via cyclization reactions using substituted benzamides or through condensation of hydroxylamine derivatives with activated carbonyl intermediates. For example, similar benzisoxazolone derivatives (e.g., 2-cyclopentyl-6-methoxybenzo[d]isoxazol-3(2H)-one) were synthesized under reflux conditions with methanol as a solvent, followed by purification via silica gel chromatography (100% ethyl acetate) . Key parameters for optimization include temperature control (e.g., 180°C for cyclization), reaction time (2–24 hours), and stoichiometric ratios of reagents. HRMS and NMR (¹H, ¹³C) are critical for verifying purity and structural integrity .
Q. How should researchers characterize this compound to confirm its identity and purity?
- Methodological Answer : Employ a combination of spectroscopic and chromatographic techniques:
- ¹H/¹³C NMR : Assign peaks for the methoxy group (δ ~3.8–4.1 ppm in ¹H NMR; δ ~55–60 ppm in ¹³C NMR) and the isoxazolone ring protons (e.g., δ 6.3–7.6 ppm for aromatic protons) .
- HRMS : Validate molecular weight (e.g., [M+H]+ calcd. for C₈H₇NO₃: 165.04) .
- HPLC/LC-MS : Assess purity (>95%) and detect impurities using reverse-phase columns with UV detection .
Q. What are the stability considerations for this compound under standard laboratory conditions?
- Methodological Answer : The compound is stable at room temperature in inert atmospheres but may degrade under prolonged exposure to moisture, light, or strong oxidizing agents. Store in amber vials at –20°C with desiccants. Monitor stability via periodic NMR or TLC to detect decomposition (e.g., hydrolysis of the isoxazolone ring) .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., overlapping NMR signals) be resolved for this compound derivatives?
- Methodological Answer : For complex NMR spectra (e.g., signal broadening due to slow chemical exchange), use high-field instruments (≥500 MHz) and variable-temperature NMR to decouple overlapping signals. Deuterated solvents (e.g., DMSO-d₆) enhance resolution. Computational tools (DFT-based chemical shift predictions) can aid in peak assignment . For example, diastereomeric splitting in substituted derivatives may require 2D NMR (COSY, HSQC) for unambiguous structural confirmation .
Q. What strategies are effective for enhancing the bioactivity of this compound through structural modification?
- Methodological Answer : Introduce substituents at the 2-, 4-, or 6-positions to modulate electronic and steric effects. For instance:
- Chlorination (e.g., 6-chloro analogs) increases electrophilicity, potentially enhancing receptor binding .
- Alkyl/aryl substitution (e.g., cyclopentyl at position 2) improves lipophilicity and pharmacokinetic properties .
- Methoxy replacement with trifluoromethyl or amino groups alters hydrogen-bonding interactions .
Q. How do reaction conditions influence the regioselectivity of electrophilic substitutions on the benzisoxazolone core?
- Methodological Answer : Regioselectivity is governed by electronic directing effects. The methoxy group at position 6 acts as an ortho/para director, favoring substitution at positions 4 or 7. For nitration or halogenation, use mild Lewis acids (e.g., FeCl₃) in polar aprotic solvents (e.g., DCM) to control site-specific reactivity. Monitor reaction progress with LC-MS to detect intermediates .
Q. What methodologies are recommended for analyzing degradation products of this compound under oxidative stress?
- Methodological Answer : Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) coupled with UPLC-QTOF-MS can identify degradation pathways. Common products include ring-opened carboxylic acids (via hydrolysis) or hydroxylated derivatives (via oxidation). Compare fragmentation patterns with reference standards and employ isotopic labeling (e.g., ¹⁸O) to trace reaction mechanisms .
Methodological Notes
- Synthesis Optimization : Always perform reaction screening (e.g., Design of Experiments, DoE) to identify critical parameters .
- Data Validation : Cross-reference spectral data with structurally analogous compounds (e.g., 6-methyl or 6-bromo derivatives) to resolve ambiguities .
- Safety Protocols : Adhere to GHS guidelines for handling reactive intermediates (e.g., use fume hoods, avoid skin contact) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
